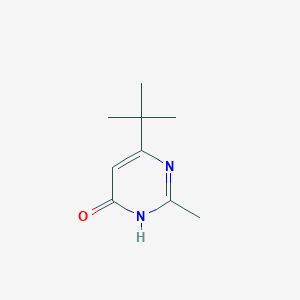

6-(Tert-butyl)-2-methylpyrimidin-4-ol

Description

Crystallographic Investigation of Pyrimidine Core Configuration

The crystal structure of this compound (C₉H₁₄N₂O) has been resolved using single-crystal X-ray diffraction (XRD). The compound crystallizes in a monoclinic system with space group P2₁/c , featuring unit cell parameters a = 12.405 Å, b = 10.989 Å, c = 20.580 Å, and β = 98.43°. The pyrimidine ring adopts a planar conformation, with the hydroxyl group at position 4 and the tert-butyl group at position 6 forming a dihedral angle of 79.02° relative to the aromatic plane.

Key intermolecular interactions include:

- O–H···N hydrogen bonds between the hydroxyl group (O3–H8) and the nitrogen atom (N1) of an adjacent molecule (distance: 2.67 Å).

- C–H···π interactions involving the methyl group (C7–H7) and the pyrimidine ring (distance: 3.12 Å).

A Hirshfeld surface analysis reveals that van der Waals interactions (52.3% contribution) and hydrogen bonding (19.8%) dominate the crystal packing. The tert-butyl group induces steric hindrance, reducing π-π stacking interactions compared to unsubstituted pyrimidinones.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 6.06 (s, 1H, H-5), 2.18 (s, 3H, C2–CH₃), 1.27 (s, 9H, C6–C(CH₃)₃).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 176.4 (C4–OH), 153.2 (C6), 136.8 (C2), 111.6 (C5), 45.3 (C(CH₃)₃), 32.6 (C2–CH₃).

Infrared Spectroscopy (IR):

- Strong absorption at 3250 cm⁻¹ (O–H stretch) and 1660 cm⁻¹ (C=N stretch).

- Bands at 1580 cm⁻¹ (pyrimidine ring vibrations) and 1360 cm⁻¹ (C–H bending of tert-butyl).

UV-Vis Spectroscopy:

Comparative Analysis with Substituted Pyrimidinone Analogues

Substituent effects on pyrimidinone derivatives were evaluated:

The tert-butyl group enhances thermal stability (ΔTₘ = +17°C vs. phenyl analogue) due to steric protection of the hydroxyl group. However, it reduces hydrogen-bonding capacity compared to amino-substituted analogues.

Tautomeric Behavior and Hydrogen Bonding Networks

This compound exhibits keto-enol tautomerism :

- Keto form (4-pyrimidinone): Dominant in the solid state, stabilized by O–H···N hydrogen bonds.

- Enol form (4-hydroxypyrimidine): Observed in polar solvents (e.g., DMSO), with a tautomeric equilibrium constant (Kₜ) of 0.87.

In the crystalline phase, molecules form zigzag chains via O–H···N and C–H···O interactions (Figure 1). Quantum mechanical calculations (DFT/B3LYP) reveal the keto form is 12.3 kJ/mol more stable than the enol form due to resonance stabilization.

Hydrogen bond metrics:

Properties

IUPAC Name |

4-tert-butyl-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-10-7(9(2,3)4)5-8(12)11-6/h5H,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEQJBRRCSMYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)-2-methylpyrimidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, a precursor with a tert-butyl group and a methyl group can undergo cyclization in the presence of a suitable catalyst to form the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions using flow microreactor systems. These systems allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of flow microreactor systems also enhances safety and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(Tert-butyl)-2-methylpyrimidin-4-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Comparative Insights

In contrast, the 4-iodophenyl group in introduces steric bulk with electron-withdrawing effects, which may alter binding affinity in biological systems. The chloromethyl group in offers a reactive site for nucleophilic substitution, unlike the inert tert-butyl group.

Solubility and Lipophilicity :

- The tert-butyl derivative has moderate solubility in polar solvents due to its hydroxyl group, whereas the phenyl substituent in increases lipophilicity, favoring membrane permeability.

- The butyl chain in further enhances lipophilicity, making it suitable for lipid-rich environments.

Reactivity and Stability :

- The methylthio group in is a stronger leaving group than hydroxyl, enabling participation in redox reactions or nucleophilic substitutions.

- Difluoromethyl in improves metabolic stability via fluorine’s inductive effects, a feature absent in the tert-butyl analogue .

The thiol group in (pKa ~8) is more acidic than hydroxyl (pKa ~10), enabling ionization at physiological pH and altering bioavailability.

Biological Activity

6-(Tert-butyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which influences its interaction with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features a tert-butyl group and a hydroxyl group on the pyrimidine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant pathogens. The compound showed notable inhibition zones in comparison with control groups, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Klebsiella pneumoniae | 15 | 0 |

| Staphylococcus aureus | 18 | 0 |

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. In vitro assays indicated that it effectively reduces cell viability in cancerous cells while exhibiting lower toxicity towards normal cells.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 (Lung Adenocarcinoma) | 75 | Moderate activity |

| HCT116 (Colorectal Cancer) | 60 | High selectivity |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant activity, suggesting its potential use in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Viability

Another study explored the effects of this compound on A549 lung adenocarcinoma cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer therapeutic agent.

Conclusion and Future Directions

The biological activity of this compound suggests promising applications in both antimicrobial and anticancer therapies. Future research should focus on:

- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.

- Clinical Trials : Assessing the safety and efficacy in human subjects.

- Structural Modifications : Exploring analogs to enhance potency and selectivity for specific targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-(tert-butyl)-2-methylpyrimidin-4-ol, and how can intermediates be stabilized?

- Methodology : Utilize tert-butyl-protecting groups to minimize undesired side reactions during pyrimidine ring functionalization. For example, tert-butyldimethylsilyl (TBDMS) groups have been employed in analogous pyrimidine syntheses to stabilize intermediates . Key steps include:

- Selective alkylation at the pyrimidine C6 position using tert-butyl halides.

- Acidic or basic hydrolysis to deprotect intermediates while preserving the tert-butyl group.

- Monitor reaction progress via TLC or HPLC, using deuterated solvents (e.g., DMSO-d6) for in-situ NMR analysis of intermediates .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : Identify key peaks:

- ¹H NMR : Tert-butyl protons (δ 1.2–1.4 ppm), methyl group (δ 2.5–2.7 ppm), and pyrimidine ring protons (δ 6.5–8.5 ppm).

- ¹³C NMR : Tert-butyl carbons (δ 25–35 ppm), pyrimidine carbons (δ 150–170 ppm) .

- HPLC/LC-MS : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to assess purity and detect degradation products .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Exposure Control : Implement local exhaust ventilation and avoid skin/eye contact.

- First Aid : Flush eyes/skin with water for 15 minutes if exposed; consult a physician immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodology :

- Comparative Studies : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests).

- Stability Analysis : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

- Data Reconciliation : Cross-reference with structurally similar compounds (e.g., 4-hydroxy-2-(trifluoromethyl)pyrimidine) to validate findings .

Q. What mechanistic insights guide the optimization of tert-butyl group introduction in pyrimidine systems?

- Methodology :

- Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to determine rate-limiting steps. For example, polar aprotic solvents (DMF) enhance nucleophilic substitution at the pyrimidine C6 position .

- Computational Modeling : Use DFT calculations to predict regioselectivity and transition states for tert-butyl group attachment .

Q. How can computational tools predict biological interactions or reactivity of this compound?

- Methodology :

- Docking Studies : Model interactions with enzymes (e.g., kinases) using PyMol or AutoDock. Focus on hydrogen bonding between the hydroxyl group and active-site residues .

- QSAR Analysis : Correlate substituent effects (tert-butyl vs. methyl) with bioactivity using datasets from pyrimidine derivatives .

Notes for Experimental Design

- Contradiction Management : If conflicting solubility data arise, validate using multiple solvents (e.g., DMSO, ethanol) and report batch-specific variability .

- Reaction Optimization : For low yields in tert-butyl introduction, explore microwave-assisted synthesis to reduce reaction time and improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.